2-Acetyl-1H-indene-1,3(2H)-dione
Overview
Description
2-Acetyl-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core substituted with acetyl and dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1H-indene-1,3(2H)-dione typically involves the reaction of 2-acetylindene with an appropriate oxidizing agent. One common method is the oxidation of 2-acetylindene using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex diketone structures.
Reduction: Reduction reactions can convert the dione groups into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex diketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-Acetyl-1H-indene-1,3(2H)-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Catalysis: The compound may act as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which 2-Acetyl-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The acetyl and dione groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1H-indene: Lacks the dione groups, leading to different chemical reactivity and applications.
1,3-Indandione: Similar core structure but without the acetyl group, affecting its chemical properties and uses.
2-Benzylidene-1H-indene-1,3(2H)-dione:
Uniqueness
2-Acetyl-1H-indene-1,3(2H)-dione is unique due to the presence of both acetyl and dione groups on the indene core. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields of research. The compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development and material science.
Properties
IUPAC Name |
2-acetylindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKFWMIZOJHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150354 | |
Record name | 1,3-Indandione, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-72-8 | |
Record name | 2-Acetyl-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Indandione, 2-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Indandione, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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